Hydrobenzoin

説明

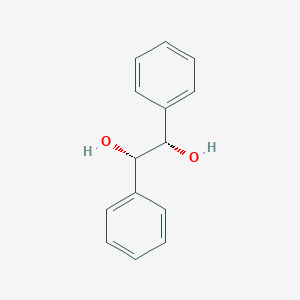

Structure

3D Structure

特性

IUPAC Name |

1,2-diphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDTPWNFBQHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870557 | |

| Record name | (+/-)-Dihydrobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Hydrobenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14792 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

492-70-6, 579-43-1 | |

| Record name | Hydrobenzoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrobenzoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-Hydrobenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrobenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrobenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Dihydrobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenylethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Physical Data of Hydrobenzoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of hydrobenzoin, a vicinal diol with significant applications in stereoselective synthesis and pharmaceutical development. The document details the distinct characteristics of its stereoisomers—meso-hydrobenzoin, (R,R)-(-)-hydrobenzoin, and (S,S)-(+)-hydrobenzoin—and offers detailed experimental protocols for their synthesis, separation, and characterization.

Core Chemical and Physical Data

This compound, systematically named 1,2-diphenyl-1,2-ethanediol, is a C2-symmetric molecule that exists as a pair of enantiomers and a meso diastereomer.[1] These stereoisomers exhibit distinct physical properties, which are crucial for their application in asymmetric synthesis.[2] The quantitative data for each isomer are summarized in the tables below for clear comparison.

General Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| Appearance | White to off-white crystalline powder |

Stereoisomer-Specific Physical Data

| Isomer | CAS Number | Melting Point (°C) | Optical Rotation ([α]D) |

| meso-Hydrobenzoin | 579-43-1 | 137-139 | N/A (achiral) |

| (R,R)-(+)-Hydrobenzoin | 52340-78-0 | 146-149 | +93° (c = 2.5 in ethanol) |

| (S,S)-(-)-Hydrobenzoin | 2325-10-2 | 148-150 | -94° (c = 2.5 in ethanol) |

Solubility Profile

| Isomer | Water | Ethanol | Chloroform |

| meso-Hydrobenzoin | Sparingly soluble | Soluble in hot ethanol | Soluble in hot chloroform |

| (R,R)-(+)-Hydrobenzoin | Sparingly soluble | Soluble | Soluble |

| (S,S)-(-)-Hydrobenzoin | Sparingly soluble | Soluble | Soluble |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of intermolecular hydrogen bonding. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for distinguishing between the diastereomers of this compound. The chemical shifts of the methine protons (CH-OH) and carbons are particularly informative. In an achiral solvent, the NMR spectra of the (R,R) and (S,S) enantiomers are identical. However, the meso isomer exhibits a distinct spectrum due to its different symmetry.

| Isomer | Solvent | ¹H NMR (δ, ppm) - Methine Protons | ¹³C NMR (δ, ppm) - Methine Carbons |

| meso-Hydrobenzoin | DMSO-d₆ | 4.58 | ~79 |

| (R,R)/(S,S)-Hydrobenzoin | CDCl₃ | ~4.7 | ~80 |

Experimental Protocols

Synthesis of meso-Hydrobenzoin via Reduction of Benzil

This protocol describes the diastereoselective reduction of benzil to meso-hydrobenzoin using sodium borohydride.

Materials:

-

Benzil

-

95% Ethanol

-

Sodium borohydride (NaBH₄)

-

Water

Procedure:

-

In a suitable flask, dissolve 2.5 mmol of benzil in 4 mL of 95% ethanol with gentle swirling. Note that the benzil may not completely dissolve at this stage.[5]

-

Carefully add 2.5 mmol of sodium borohydride to the mixture. Use an additional 1 mL of 95% ethanol to wash any remaining powder into the flask.[5]

-

The reaction is exothermic and should be allowed to proceed for approximately 10 minutes, with occasional swirling. A color change from yellow to white indicates the progress of the reaction.[6][7]

-

To hydrolyze the intermediate borate ester, add 5 mL of water and gently heat the mixture to a boil.[5]

-

If the solution is not clear, it can be filtered through a cotton plug.[5]

-

Add more water until the solution becomes cloudy, up to a maximum of 10 mL, to induce crystallization.[5]

-

Allow the solution to cool to room temperature and then place it in an ice-water bath for 20-30 minutes to maximize crystal formation.[5]

-

Collect the crystalline product by suction filtration and wash with a small amount of cold water.[5]

-

The product can be further purified by recrystallization from a mixture of ethanol and water.

Stereoselective Synthesis of (R,R)-Hydrobenzoin via Sharpless Asymmetric Dihydroxylation

This method provides a highly enantioselective route to (R,R)-hydrobenzoin from (E)-stilbene.

Materials:

-

(E)-Stilbene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a 1:1 (v/v) mixture of tert-butanol and water and cool it to 0 °C in an ice bath.[8]

-

Add AD-mix-β to the cooled solvent mixture with vigorous stirring.[8]

-

Add (E)-stilbene to the reaction mixture and continue to stir vigorously at 0 °C.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[8]

-

Upon completion, quench the reaction by adding solid sodium sulfite and stir for an additional hour.[8]

-

Extract the mixture with ethyl acetate. Separate the organic layer and extract the aqueous layer again with ethyl acetate.[8]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[8]

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.[8]

-

Purify the crude (R,R)-hydrobenzoin by recrystallization.[8]

Resolution of Racemic this compound

This protocol outlines the classical method for separating a racemic mixture of this compound into its enantiomers through the formation of diastereomeric salts with a chiral resolving agent.

Materials:

-

(±)-Hydrobenzoin

-

Chiral resolving agent (e.g., (R,R)-tartaric acid)

-

Suitable solvent for crystallization (e.g., methanol or ethanol)

-

Base (e.g., sodium hydroxide solution) for regeneration of the amine

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

React the racemic this compound with an equimolar amount of the chiral resolving agent in a suitable solvent.[1]

-

The resulting diastereomeric salts, having different solubilities, can be separated by fractional crystallization. The less soluble diastereomer will crystallize out of the solution upon cooling.[1]

-

Collect the crystals of the desired diastereomeric salt by filtration.

-

Regenerate the enantiomerically enriched this compound by treating the diastereomeric salt with a base to neutralize the resolving agent.

-

Extract the free this compound into an organic solvent.

-

Wash, dry, and evaporate the organic solvent to yield the enantiomerically enriched this compound.

Visualizations

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

The following diagram illustrates the catalytic cycle for the Sharpless asymmetric dihydroxylation, a key method for the stereoselective synthesis of this compound enantiomers.

References

An In-depth Technical Guide to the Stereoisomers of Hydrobenzoin

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Hydrobenzoin (1,2-diphenyl-1,2-ethanediol) is a vicinal diol that serves as a foundational molecule in the study of stereochemistry and as a versatile chiral building block in asymmetric synthesis.[1] Its structure contains two stereogenic centers, giving rise to three distinct stereoisomers: a pair of enantiomers and a meso compound.[2] The control and characterization of these stereoisomers are paramount in fields ranging from synthetic chemistry to pharmaceutical development, where stereochemistry dictates molecular interaction and biological activity. This guide provides a comprehensive overview of the stereoisomers of this compound, their quantitative properties, detailed experimental protocols for their synthesis and separation, and logical workflows to illustrate these processes.

The Stereoisomers of this compound

This compound possesses two chiral carbon atoms, C1 and C2, each bonded to a phenyl group, a hydroxyl group, a hydrogen atom, and the other chiral carbon. This structure allows for a maximum of 2² = 4 stereoisomers. However, due to molecular symmetry in one of the configurations, only three distinct stereoisomers exist.[2][3]

-

Enantiomeric Pair: (1R,2R)-hydrobenzoin and (1S,2S)-hydrobenzoin are non-superimposable mirror images of each other. They exhibit identical physical properties, such as melting point and solubility, but rotate plane-polarized light in equal but opposite directions.[3] A 50:50 mixture of these two enantiomers is known as a racemic mixture or (±)-hydrobenzoin.[2]

-

Meso Compound: (1R,2S)-hydrobenzoin has a plane of symmetry within the molecule, making it achiral and optically inactive despite the presence of two stereogenic centers.[4] It is a diastereomer of both the (1R,2R) and (1S,2S) enantiomers, meaning it has a different spatial arrangement and, consequently, different physical properties.[5]

Caption: Relationship between the stereoisomers of this compound.

Quantitative Data Presentation

The distinct physical properties of the this compound stereoisomers are crucial for their identification and separation. The following table summarizes key quantitative data.

| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation ([α]D) | CAS Number |

| (1R,2R)-(+)-Hydrobenzoin | C₁₄H₁₄O₂ | 214.26 | 146 - 149 | +93° (c=2.5 in ethanol)[1] | 52340-78-0 |

| (1S,2S)-(-)-Hydrobenzoin | C₁₄H₁₄O₂ | 214.26 | 146 - 150 | -95° (c=1 in CHCl₃)[6] | 2325-10-2 |

| (±)-Hydrobenzoin (Racemate) | C₁₄H₁₄O₂ | 214.26 | 120 - 123 | 0° | 655-54-9 |

| meso-Hydrobenzoin | C₁₄H₁₄O₂ | 214.26 | 137 - 139 | 0° | 579-43-1 |

| Data compiled from multiple sources.[1][5][6][7][8] |

Experimental Protocols

The synthesis and isolation of specific this compound stereoisomers require distinct chemical strategies.

Protocol 1: Diastereoselective Synthesis of meso-Hydrobenzoin via Reduction of Benzoin

This protocol describes the reduction of benzoin using sodium borohydride, which diastereoselectively yields meso-hydrobenzoin.[9]

Materials:

-

Benzoin (1.0 g)

-

Ethanol (10 mL)

-

Sodium borohydride (NaBH₄) (0.20 g)

-

Water (20 mL)

-

6M Hydrochloric acid (HCl) (0.5 mL)

-

Ice bath

-

Erlenmeyer flask (50 mL)

-

Suction filtration apparatus

Methodology:

-

Dissolve 1.0 g of benzoin in 10 mL of ethanol in a 50 mL Erlenmeyer flask. Gentle warming may be required.

-

Carefully add 0.20 g of sodium borohydride in small portions over 5 minutes while swirling the flask. The reaction is exothermic.[9]

-

After the addition is complete, allow the reaction to proceed at room temperature for 20 minutes with frequent swirling.

-

Cool the flask in an ice bath and add 15 mL of water, followed by the dropwise addition of 0.5 mL of 6M HCl to quench the excess borohydride.

-

Add an additional 5 mL of water and let the mixture stand for 20 minutes to allow for product crystallization.

-

Collect the solid product by suction filtration and rinse the crystals with 50 mL of cold water.[9]

-

The crude product can be recrystallized from a mixture of hot ethanol and water to yield pure meso-hydrobenzoin.[9]

Protocol 2: Asymmetric Synthesis of (S,S)-(-)-Hydrobenzoin

This protocol details the Sharpless Asymmetric Dihydroxylation of trans-stilbene, a reliable method for producing enantiomerically pure this compound.[10] Using AD-mix-α yields the (S,S)-enantiomer.

Materials:

-

AD-mix-α (1.4 g per 1 mmol of olefin)

-

trans-Stilbene (1 mmol)

-

tert-Butanol (5 mL per 1 mmol of olefin)

-

Water (5 mL per 1 mmol of olefin)

-

Sodium sulfite (1.5 g)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask and magnetic stirrer

Methodology:

-

In a round-bottom flask, dissolve AD-mix-α in a 1:1 mixture of tert-butanol and water. Stir at room temperature until both phases are clear.[10]

-

Cool the resulting mixture to 0 °C in an ice bath.

-

Add trans-stilbene to the cooled, stirring mixture.

-

Stir the reaction vigorously at 0 °C for 6-24 hours. Monitor progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding solid sodium sulfite and warming the mixture to room temperature. Stir for one hour.[10]

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude (S,S)-(-)-hydrobenzoin, which can be further purified by recrystallization.[10]

Protocol 3: Resolution of (±)-Hydrobenzoin via Diastereomeric Esters

This protocol outlines the classical resolution of a racemic mixture by forming diastereomers with a chiral resolving agent.

Materials:

-

(±)-Hydrobenzoin

-

Chiral resolving agent (e.g., (R,R)-tartaric acid)

-

Appropriate solvent (e.g., ethanol)

-

Acid or base for hydrolysis

-

Fractional crystallization apparatus

Methodology:

-

React the (±)-hydrobenzoin with an enantiomerically pure chiral acid, such as tartaric acid, in a suitable solvent to form diastereomeric esters.[11]

-

These diastereomers, having different physical properties (e.g., solubility), can be separated by fractional crystallization.[11]

-

Dissolve the mixture of diastereomers in a minimal amount of hot solvent and allow it to cool slowly. The less soluble diastereomer will crystallize out first.

-

Isolate the crystals by filtration. Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.

-

Once a diastereomer is isolated, hydrolyze the ester linkage using acidic or basic conditions to cleave the chiral auxiliary.

-

This process liberates the enantiomerically pure this compound (e.g., (1R,2R)-hydrobenzoin), which can then be isolated and purified. The process is repeated with the mother liquor to isolate the other enantiomer.

Visualization of Experimental Workflows

Caption: Workflow for the synthesis of this compound stereoisomers.

Caption: Workflow for resolution of racemic this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. benchchem.com [benchchem.com]

- 7. This compound [drugfuture.com]

- 8. This compound | C14H14O2 | CID 95447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure and Symmetry of meso-Hydrobenzoin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical structure and symmetry of meso-hydrobenzoin, a key achiral vicinal diol. Its unique properties make it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Molecular Structure and Stereochemistry

Meso-hydrobenzoin, systematically named (1R,2S)-1,2-diphenylethane-1,2-diol, is a diastereomer of hydrobenzoin.[1] It possesses two stereocenters, yet it is an achiral molecule. This is due to the presence of an internal plane of symmetry and a center of inversion, which results in the molecule being superimposable on its mirror image.[2][3] The molecule consists of a 1,2-ethanediol backbone with a phenyl group attached to each carbon atom.

The key to its achirality lies in the specific spatial arrangement of its substituents. In the meso isomer, the two phenyl groups and the two hydroxyl groups are positioned in a way that allows for the internal symmetry elements. This is in contrast to its chiral enantiomeric counterparts, (1R,2R)- and (1S,2S)-hydrobenzoin, which lack these symmetry elements and are therefore optically active.

Symmetry Analysis

The presence of a center of inversion (i) and a reflection plane (σ) in the most stable conformation of meso-hydrobenzoin classifies it into the Ci point group . This point group is characterized by the presence of an inversion center as the only non-identity symmetry element. The consequence of this symmetry is the cancellation of any potential optical activity, rendering the molecule achiral.

Data Presentation

Crystallographic Data

The crystal structure of meso-hydrobenzoin has been determined by X-ray diffraction. The following data is derived from the Crystallography Open Database (COD) entry 7104852.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | |

| a | 12.53(1) Å |

| b | 5.67(1) Å |

| c | 16.15(2) Å |

| α | 90° |

| β | 109.8(1)° |

| γ | 90° |

| Volume | 1078.6 Å3 |

| Z | 4 |

Selected Bond Lengths and Angles:

| Bond | Length (Å) | Angle | Angle (°) |

| C1-C2 | 1.535 | O1-C1-C2 | 110.8 |

| C1-O1 | 1.434 | O2-C2-C1 | 111.1 |

| C2-O2 | 1.433 | C1-C2-C7 | 112.3 |

| C1-C(phenyl) | 1.515 | C2-C1-C(phenyl) | 112.5 |

| C2-C(phenyl) | 1.516 |

Spectroscopic Data

1H NMR (Proton NMR) Data (DMSO-d6, 400 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.38 - 7.36 | m | 10H | Aromatic protons (C6H5) |

| 4.97 | s | 2H | Methine protons (CH-OH) |

| 3.65 | s | 2H | Hydroxyl protons (OH) |

13C NMR (Carbon NMR) Data (DMSO-d6, 100 MHz): [4]

| Chemical Shift (δ) ppm | Assignment |

| 142.21 | Aromatic C (quaternary) |

| 127.15 | Aromatic CH |

| 127.06 | Aromatic CH |

| 126.57 | Aromatic CH |

| 77.62 | Methine Carbon (CH-OH) |

Experimental Protocols

Synthesis of meso-Hydrobenzoin via Reduction of Benzil

This protocol describes the diastereoselective reduction of benzil to meso-hydrobenzoin using sodium borohydride.

Materials:

-

Benzil

-

95% Ethanol

-

Sodium borohydride (NaBH4)

-

Deionized water

Procedure:

-

In a suitable flask, dissolve benzil in 95% ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution with stirring. The yellow color of the benzil solution should fade.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for approximately 20-30 minutes.

-

Remove the flask from the ice bath and allow it to warm to room temperature.

-

To decompose the borate ester intermediate and precipitate the product, add deionized water to the reaction mixture until it becomes cloudy.

-

Collect the white precipitate of meso-hydrobenzoin by vacuum filtration.

-

Wash the crystals with cold deionized water.

-

Recrystallize the crude product from hot ethanol or a mixture of ethanol and water to obtain pure, lustrous plates of meso-hydrobenzoin.

Characterization

Melting Point:

-

Determine the melting point of the recrystallized product. The literature melting point for meso-hydrobenzoin is in the range of 136-139 °C.[5] A sharp melting point in this range is indicative of high purity.

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the product. The spectrum should show a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching of the hydroxyl groups. The absence of a strong absorption band around 1680 cm-1 confirms the complete reduction of the carbonyl groups of benzil.

Thin-Layer Chromatography (TLC):

-

Perform TLC analysis on silica gel plates using a suitable solvent system (e.g., ethyl acetate/hexane). The product should appear as a single spot with a different Rf value compared to the starting material, benzil.

Visualizations

Caption: A 2D representation of the meso-hydrobenzoin molecule.

Caption: Key symmetry elements present in the meso-hydrobenzoin molecule.

References

- 1. This compound, meso- | C14H14O2 | CID 853018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Now consider the 13C NMR spectrum of meso this compound. How many distinct.. [askfilo.com]

- 3. meso-Hydrobenzoin | 579-43-1 | Benchchem [benchchem.com]

- 4. Solved 13C-NMR spectra meso-hydrobenzoin 22.53 MHz 0.039 g: | Chegg.com [chegg.com]

- 5. meso-1,2-Diphenyl-1,2-ethanediol | 579-43-1 [chemicalbook.com]

(R,R)-hydrobenzoin and (S,S)-hydrobenzoin enantiomers

An In-depth Technical Guide to (R,R)- and (S,S)-Hydrobenzoin Enantiomers

Introduction

Hydrobenzoin, systematically named 1,2-diphenyl-1,2-ethanediol, is a C₂-symmetric chiral diol that has become a cornerstone in the fields of asymmetric synthesis and pharmaceutical development.[1][2] The molecule possesses two chiral centers, giving rise to three stereoisomers: the enantiomeric pair (R,R)-hydrobenzoin and (S,S)-hydrobenzoin, and a meso diastereomer.[3][4] The significance of the enantiopure forms, (R,R) and (S,S), lies in their rigid, well-defined chiral scaffold. This structure makes them highly effective as chiral auxiliaries, precursors for complex chiral ligands, and key building blocks in the synthesis of single-enantiomer drugs.[5][6] As the pharmacological activity of many drugs resides in a single enantiomer, the ability to control stereochemistry during synthesis is critical, and this compound enantiomers provide a versatile tool to achieve this.[5]

This technical guide provides a comprehensive overview of the stereochemistry, physicochemical properties, synthesis, and applications of (R,R)- and (S,S)-hydrobenzoin, with a focus on detailed experimental protocols and their utility for researchers, scientists, and drug development professionals.

Stereochemistry and Physicochemical Properties

The two chiral carbons in the this compound structure lead to the distinct spatial arrangements that define its stereoisomers. The (R,R) and (S,S) isomers are non-superimposable mirror images of each other (enantiomers), while the meso form is achiral due to an internal plane of symmetry.[3] Enantiomers possess identical physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.[2] Their distinct three-dimensional structures are fundamental to their role in inducing stereoselectivity in chemical reactions.

Caption: Stereochemical relationships between this compound isomers.

Table 1: Physicochemical Properties of this compound Enantiomers This table summarizes the key physical and chemical identifiers for the (R,R) and (S,S) enantiomers of this compound.

| Property | (R,R)-(+)-Hydrobenzoin | (S,S)-(-)-Hydrobenzoin | Source(s) |

| Molecular Formula | C₁₄H₁₄O₂ | C₁₄H₁₄O₂ | [2][7] |

| Molecular Weight | 214.26 g/mol | 214.26 g/mol | [2][7] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [2][6][7] |

| Melting Point | 146 - 150 °C | 146 - 150 °C | [2][6][8] |

| CAS Number | 52340-78-0 | 2325-10-2 | [2][6] |

| Optical Rotation | [α]²⁰/D +90° to +96° (c=2 in EtOH) | [α]²⁰/D -95° (c=1 in CHCl₃) | [2][6] |

Experimental Protocols: Synthesis of Enantiopure this compound

The availability of enantiomerically pure this compound is crucial for its applications. Modern asymmetric synthesis techniques have largely replaced classical resolution methods.

Protocol 1: Sharpless Asymmetric Dihydroxylation of (E)-Stilbene

The Sharpless asymmetric dihydroxylation is a highly reliable and efficient method for producing chiral vicinal diols from olefins with high enantioselectivity.[9] To synthesize (R,R)-hydrobenzoin, the AD-mix-β formulation, which contains the dihydroquinidine-derived ligand (DHQD)₂PHAL, is used.[9] For (S,S)-hydrobenzoin, AD-mix-α, containing the (DHQ)₂PHAL ligand, is employed.

Materials:

-

(E)-Stilbene

-

AD-mix-β (for R,R) or AD-mix-α (for S,S)

-

tert-Butanol

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a 1:1 (v/v) mixture of tert-butanol and water and cool it to 0 °C in an ice bath.

-

With vigorous stirring, add AD-mix-β to the cooled solvent mixture.

-

Add (E)-stilbene to the reaction mixture and continue stirring at 0 °C.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding solid sodium sulfite and stir for approximately 1 hour.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9]

-

Filter the mixture and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to yield the enantiomerically pure product.[2]

Characterization:

-

The enantiomeric excess (ee) of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC).[2]

// Nodes start [label="(E)-Stilbene +\nAD-mix-β", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Reaction\n(t-BuOH/H₂O, 0 °C)", fillcolor="#FFFFFF", fontcolor="#202124"]; quench [label="Quench\n(Na₂SO₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; extraction [label="Workup\n(EtOAc Extraction)", fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Purification\n(Recrystallization)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Pure (R,R)-Hydrobenzoin", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Analysis (Chiral HPLC)", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> reaction [color="#4285F4"]; reaction -> quench [color="#4285F4"]; quench -> extraction [color="#4285F4"]; extraction -> purification [color="#4285F4"]; purification -> product [color="#4285F4"]; product -> analysis [style=dashed, color="#5F6368"]; }

Caption: Workflow for the synthesis of (R,R)-hydrobenzoin.

Protocol 2: Asymmetric Transfer Hydrogenation of Benzil

This method provides an alternative route via the reduction of a diketone, benzil. The dynamic kinetic resolution of the intermediate, benzoin, allows for high diastereo- and enantioselectivity.[10]

Materials:

-

Benzil

-

Formic acid-triethylamine (5:2 molar ratio) azeotrope

-

(S,S)-Ru catalyst (e.g., derived from (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

-

Methanol

-

2-Propanol

-

Water

Procedure:

-

In a reaction vessel, combine benzil and the formic acid-triethylamine azeotrope.

-

Add the chiral ruthenium catalyst.

-

Stir the reaction mixture at 40 °C for 24 hours.[11]

-

After completion, cool the reaction to 0 °C and add water to precipitate the product.[11]

-

Collect the solid product by filtration, wash it with water, and dry it under a vacuum.

-

Dissolve the crude product in hot methanol (approx. 60 °C).

-

Filter any insoluble material and allow the filtrate to cool, first to room temperature and then to 0-5 °C, to induce crystallization.

-

Isolate the white crystals by filtration, wash with cold 2-propanol, and dry to yield enantiomerically pure (R,R)-hydrobenzoin.[10]

Characterization:

-

Diastereomeric and enantiomeric excess can be determined by chiral HPLC analysis.[11]

Applications in Drug Development and Asymmetric Synthesis

(R,R)- and (S,S)-hydrobenzoin are not typically pharmacologically active themselves but are invaluable in the synthesis of chiral drugs and other complex molecules.[5][6]

Chiral Ligands for Asymmetric Catalysis

The hydroxyl groups of this compound serve as convenient handles for synthesizing a wide array of chiral ligands.[11] These ligands, when complexed with metals, form powerful catalysts for various asymmetric transformations. A prominent example is the development of ortho,ortho'-disubstituted this compound derivatives, such as Vivol.[12] These modified ligands can dramatically improve enantioselectivity compared to the parent this compound.[12][13]

Table 2: Asymmetric Allylboration of Hydrocinnamaldehyde This table demonstrates the superior performance of a substituted this compound derivative ligand compared to the parent compound in a tin-catalyzed asymmetric allylboration reaction.[13]

| Diol Ligand (Derivative) | ortho,ortho'-Substituent | Yield (%) | Enantiomeric Excess (ee, %) | Source(s) |

| Parent (R,R)-Hydrobenzoin | H | - | 26% | [12][13] |

| Vivol | Cyclooctyl | 95% | 93% | [12][13] |

// Nodes ligand [label="(R,R)-Hydrobenzoin\nDerivative (e.g., Vivol)", fillcolor="#F1F3F4", fontcolor="#202124"]; metal [label="Metal Precursor\n(e.g., SnCl₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Chiral Catalyst\n[Vivol·SnCl₄]", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; substrate [label="Prochiral Substrate\n(Aldehyde)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Enantiomerically\nEnriched Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ligand -> catalyst [color="#EA4335"]; metal -> catalyst [color="#EA4335"]; catalyst -> product [label=" Asymmetric\n Reaction ", fontcolor="#202124", color="#5F6368"]; substrate -> product [color="#5F6368"]; }

Caption: this compound derivatives as chiral ligands in catalysis.

Chiral Auxiliaries

This compound can be temporarily attached to a prochiral substrate to function as a chiral auxiliary.[11] By converting the diol into a cyclic acetal or ketal, it effectively directs the stereochemical outcome of a subsequent reaction.[11] After the reaction, the auxiliary can be cleaved and recycled. This strategy is particularly effective in asymmetric aldol and Diels-Alder reactions.[11]

Table 3: Asymmetric Aldol Reaction Using a (S,S)-Hydrobenzoin Acetal This table presents data from an asymmetric aldol reaction where a chiral acetal derived from (S,S)-hydrobenzoin was used as a chiral auxiliary.[11]

| Aldehyde | Enolate Precursor | Yield (%) | dr (syn:anti) | ee (%) of syn-product | Source(s) |

| Benzaldehyde | Propanoyl-derived acetal | 85% | 95:5 | >98% | [11] |

Role in Pharmaceutical Synthesis

The stereochemistry of a drug is critical to its binding affinity and efficacy. This compound enantiomers are used as building blocks to establish the correct stereocenters in active pharmaceutical ingredients (APIs). For instance, this compound derivatives have been used to synthesize chiral antagonists for muscarinic acetylcholine receptors (mAChRs), which are important targets in the nervous system.[14] A study showed that the (R,R)-hydrobenzoin ester of arecaidine exhibited the highest binding affinity and selectivity for the M1 receptor subtype, highlighting the crucial role of stereochemistry in ligand development.[14] Furthermore, this compound-derived building blocks are relevant to the synthesis of HIV-1 protease inhibitors like Amprenavir, where the precise stereochemistry of the molecule's core is essential for its function.[2]

// Nodes this compound [label="(R,R)-Hydrobenzoin", fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Multi-step\nSynthesis", fillcolor="#FFFFFF", fontcolor="#202124"]; ligand [label="Chiral Ligand\n(e.g., Arecaidine Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="Target Receptor\n(e.g., mAChR M1)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; binding [label="Selective Binding\n(Antagonist)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; response [label="Biological\nResponse Blocked", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> synthesis [color="#5F6368"]; synthesis -> ligand [color="#5F6368"]; ligand -> binding [color="#34A853"]; receptor -> binding [color="#34A853"]; binding -> response [color="#5F6368"]; }

Caption: Conceptual pathway from this compound to a selective drug ligand.

Conclusion

The enantiomers (R,R)-hydrobenzoin and (S,S)-hydrobenzoin are far more than simple chemical curiosities; they are enabling tools for modern chemistry and drug discovery. Their well-defined C₂-symmetric structures provide a reliable platform for controlling stereochemistry, a fundamental requirement in pharmaceutical development.[5] Through applications as chiral ligands, auxiliaries, and synthons, this compound enantiomers allow for the efficient and selective synthesis of complex, enantiomerically pure molecules.[6][11] The detailed protocols and application data presented in this guide underscore their continued importance and versatility, encouraging further exploration of this powerful chiral scaffold in the pursuit of novel and more effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistai.org [chemistai.org]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. (R,R)-(+)-HYDROBENZOIN | 52340-78-0 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. Directed ortho,ortho'-dimetalation of this compound: Rapid access to this compound derivatives useful for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, Biological, and Computational Evaluation of Antagonistic, Chiral this compound Esters of Arecaidine Targeting mAChR M1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Chiral Building Block: An In-depth Technical Guide to the Historical Discovery and Synthesis of Hydrobenzoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical milestones and synthetic methodologies for hydrobenzoin (1,2-diphenyl-1,2-ethanediol), a pivotal chiral diol in asymmetric synthesis. From its early discovery stemming from benzoin chemistry to the advent of highly stereoselective catalytic methods, this document outlines the key scientific advancements. Detailed experimental protocols for seminal syntheses are provided, alongside a quantitative comparison of various methods, to serve as a valuable resource for researchers in organic chemistry and drug development.

Historical Discovery: From Benzoin to Stereoisomers

The journey to understanding this compound is intrinsically linked to its precursor, benzoin. In 1832, Justus von Liebig and Friedrich Wöhler first reported the formation of benzoin through the condensation of two benzaldehyde molecules.[1] This reaction, now known as the benzoin condensation, was catalytically advanced in the late 1830s by Nikolay Zinin, who introduced the use of cyanide as a more effective catalyst.[1]

Zinin's work extended to the reduction of benzoin, leading to the formation of this compound.[1] However, it was in 1876 that Forst and Zincke systematically prepared and characterized the different stereoisomers of this compound: the dextrorotatory (d), levorotatory (l), the racemic (dl), and the achiral meso forms. This marked a significant step in understanding the stereochemistry of this important molecule.

This compound possesses two chiral centers, resulting in three stereoisomers: a pair of enantiomers, (R,R)- and (S,S)-hydrobenzoin, and the achiral meso-hydrobenzoin.[1] The quest for methods to selectively synthesize these stereoisomers has been a driving force in the development of asymmetric synthesis.

Synthesis of this compound: A Methodological Evolution

The synthesis of this compound has evolved from classical reduction methods to highly sophisticated asymmetric catalytic reactions, providing access to specific stereoisomers with high purity.

Reduction of Benzil and Benzoin

One of the most common and straightforward methods for synthesizing this compound is the reduction of benzil (1,2-diphenylethane-1,2-dione) or benzoin.

Diastereoselective Reduction to meso-Hydrobenzoin: The reduction of benzil with sodium borohydride (NaBH₄) is a classic undergraduate laboratory experiment that demonstrates diastereoselectivity. The reaction proceeds through a mechanism that favors the formation of the thermodynamically more stable meso isomer.[2][3]

Asymmetric Transfer Hydrogenation to Enantiopure this compound: A significant advancement in the synthesis of enantiomerically pure this compound is the asymmetric transfer hydrogenation of benzoin. This method can employ a dynamic kinetic resolution, where the chiral center in benzoin rapidly racemizes under basic conditions. This allows a chiral catalyst, such as a Ruthenium(II) complex, to selectively convert the racemic starting material into a single stereoisomer of this compound in high yield and enantiomeric excess.[1][4]

Sharpless Asymmetric Dihydroxylation of Stilbene

The development of the Sharpless Asymmetric Dihydroxylation (AD) in the late 20th century revolutionized access to chiral diols, including this compound.[1] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the dihydroxylation of alkenes. Applying this reaction to trans-stilbene provides a direct route to enantiopure (R,R)- or (S,S)-hydrobenzoin, depending on the chiral ligand used (AD-mix-β or AD-mix-α, respectively).[1][5]

Asymmetric Pinacol Coupling of Benzaldehyde

A direct approach to this compound involves the asymmetric pinacol coupling of two molecules of benzaldehyde. This method, first reported by Mukaiyama in 1973 using a stoichiometric amount of a titanium reagent, is the most atom-economical route.[5][6] Subsequent research has focused on developing catalytic versions of this reaction.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described, allowing for a direct comparison of their efficiency and stereoselectivity.

| Synthesis Method | Substrate | Product | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (meso:dl) | Enantiomeric Excess (%) | Reference(s) |

| Reduction of Benzil | Benzil | meso-Hydrobenzoin | NaBH₄ | High | Favors meso | N/A | [4] |

| Asymmetric Transfer Hydrogenation | rac-Benzoin | (R,R)-Hydrobenzoin | RuCl--INVALID-LINK-- | 97 | >99:1 | 99.9 | [7] |

| Sharpless Asymmetric Dihydroxylation | trans-Stilbene | (R,R)-Hydrobenzoin | AD-mix-β | 89 | N/A | 95 | [8] |

| Sharpless Asymmetric Dihydroxylation | trans-Stilbene | (S,S)-Hydrobenzoin | AD-mix-α | High | N/A | High | [1] |

| Asymmetric Pinacol Coupling | Benzaldehyde | This compound | Ti(IV)-salen complex | Moderate | Variable | Variable | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Diastereoselective Reduction of Benzoin to meso-Hydrobenzoin

This protocol is adapted from a literature procedure demonstrating high diastereoselectivity.[4]

Materials:

-

Benzoin

-

Sodium borohydride

-

tert-Butyl methyl ether

-

Concentrated hydrochloric acid

-

Crushed ice

-

Sodium sulfate

Procedure:

-

In a dry 500 mL three-neck flask, suspend 0.756 g (20.0 mmol) of sodium borohydride in 40 mL of tert-butyl methyl ether and stir for 10 minutes to form a fine suspension.

-

In a separate flask, dissolve 2.13 g (10.0 mmol) of benzoin in 260 mL of tert-butyl methyl ether, with gentle heating to approximately 30°C.

-

Cool the benzoin solution to room temperature and add it dropwise to the sodium borohydride suspension over about 20 minutes, ensuring the reaction temperature does not exceed 30°C.

-

Stir the mixture for at least 4 hours at room temperature.

-

For the work-up, add 30 g of crushed ice to the reaction mixture.

-

Slowly add a mixture of 4 mL of concentrated hydrochloric acid and 20 mL of water dropwise over 30 minutes. Continue stirring until gas evolution ceases.

-

Separate the organic phase and dry it with sodium sulfate.

-

Filter off the drying agent and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from an ethanol-water mixture (1:1) to yield pure meso-hydrobenzoin.[4]

Asymmetric Transfer Hydrogenation of rac-Benzoin to (R,R)-Hydrobenzoin

This procedure is adapted from a published method for the large-scale synthesis of optically pure (R,R)-hydrobenzoin.[7]

Materials:

-

rac-Benzoin

-

Triethylamine

-

Formic acid

-

RuCl--INVALID-LINK-- catalyst

-

Dry Dimethylformamide (DMF)

-

Methanol

-

2-Propanol

Procedure:

-

In a 1 L four-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser with an inert gas inlet, thermometer, and dropping funnel, charge 290 mL (2.08 mol) of triethylamine.

-

Cool the triethylamine to 4°C in an ice bath and slowly add 97.0 mL (2.57 mol) of formic acid.

-

To this mixture at ambient temperature, add rac-benzoin (170 g, 0.801 mol), the RuCl catalyst (0.204 g, 0.321 mmol), and dry DMF (80 mL).

-

Stir the reaction mixture at 40°C for 48 hours.

-

Add 300 mL of water at 0°C with stirring.

-

Filter the pale pink precipitate through a Büchner funnel, wash with water (2 x 500 mL), and dry in vacuo to give a white solid (97% crude yield).

-

Dissolve the crude product in hot methanol (approximately 700 mL at 60°C).

-

Filter out any insoluble material and allow the filtrate to cool, first to room temperature and then to 0-5°C to induce crystallization.

-

Isolate the white crystals by filtration, wash with cold 2-propanol, and dry to provide optically pure (R,R)-hydrobenzoin.[7]

Sharpless Asymmetric Dihydroxylation of trans-Stilbene to (S,S)-Hydrobenzoin

This protocol is a standard procedure for the Sharpless Asymmetric Dihydroxylation.[1]

Materials:

-

AD-mix-α

-

tert-Butanol

-

Water

-

trans-Stilbene

-

Sodium sulfite

-

Ethyl acetate

Procedure:

-

In a reaction flask, prepare a 1:1 mixture of tert-butanol and water and cool to 0°C.

-

Add AD-mix-α (1.4 g per 1 mmol of olefin) to the cooled solvent with vigorous stirring until both layers are clear.

-

Add trans-stilbene (1 mmol) to the cooled reaction mixture.

-

Stir the reaction vigorously at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Upon completion, add solid sodium sulfite (1.5 g per 1 mmol of olefin) and warm the mixture to room temperature. Continue stirring for approximately one hour.

-

Add ethyl acetate (10 mL per 1 mmol of olefin) to the reaction mixture.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization to yield pure (S,S)-hydrobenzoin.[1]

Visualizing the Pathways

The following diagrams illustrate the key synthetic pathways and workflows discussed in this guide.

Caption: Key reduction pathways to this compound stereoisomers.

Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.

Caption: Logical relationships of synthetic routes to this compound.

References

An In-depth Technical Guide to the Solubility of Hydrobenzoin in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of hydrobenzoin in various common organic solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound, also known as 1,2-diphenyl-1,2-ethanediol, is a diol with the chemical formula C14H14O2. It exists as three stereoisomers: the achiral meso compound, and a pair of enantiomers, (1R,2R)-hydrobenzoin and (1S,2S)-hydrobenzoin. The solubility of these compounds is a critical physical property that influences their application in organic synthesis, materials science, and pharmaceutical development. Understanding the solubility of this compound in different organic solvents is essential for tasks such as reaction condition optimization, purification through crystallization, and formulation development.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for different isomers of this compound in common solvents. The data is compiled from various chemical and supplier databases.

| Isomer | Solvent | Solubility | Temperature (°C) | Notes |

| meso-Hydrobenzoin | Ethanol | 25 mg/mL | Not Specified | Clear, colorless solution. |

| (S,S)-(-)-Hydrobenzoin | Chloroform | Slightly Soluble | Not Specified | - |

| (S,S)-(-)-Hydrobenzoin | Methanol | Slightly Soluble | Not Specified | - |

| This compound (isomer not specified) | Water | 2.5 g/L[1] | Not Specified | Slightly soluble.[1] |

Experimental Protocols for Solubility Determination

The determination of solubility can be performed using several methods, ranging from rapid assessments to more quantitative and time-consuming equilibrium methods.

Equilibrium Gravimetric Method

This method is considered a gold standard for determining the solubility of a solid in a solvent and involves creating a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in the solution.

Materials:

-

This compound

-

Solvent of interest

-

Scintillation vials or test tubes with screw caps

-

Shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.45 µm or smaller)

-

Analytical balance

-

Evaporation system (e.g., vacuum oven or rotary evaporator)

Procedure:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume or mass of the desired solvent to the vial.[2]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or on a rotator in a temperature-controlled environment and agitate for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Transfer the filtered saturated solution to a pre-weighed container.

-

Determine the mass of the filtered solution.

-

Remove the solvent from the filtered solution using a vacuum oven, rotary evaporator, or by evaporation in a fume hood.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculate the solubility by subtracting the mass of the empty container from the final mass to get the mass of the dissolved this compound. The solubility can then be expressed in terms of g/L, mg/mL, or other appropriate units.

Rapid Visual Solubility Assessment

This method is useful for a quick estimation of solubility, for example, when screening for a suitable crystallization solvent.[3]

Materials:

-

This compound

-

Solvent of interest

-

Test tubes or small vials

-

Vortex mixer or shaker

-

Graduated cylinder or pipette

Procedure:

-

Weigh a specific amount of this compound (e.g., 10 mg) and place it in a test tube.

-

Add the solvent in small, measured increments (e.g., 0.1 mL at a time).[2]

-

After each addition, vigorously shake or vortex the mixture for a set period (e.g., 30-60 seconds).[4]

-

Observe if the solid has completely dissolved.

-

Continue adding solvent until the solid is fully dissolved.

-

The approximate solubility is calculated based on the total volume of solvent required to dissolve the initial mass of this compound.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the equilibrium gravimetric method for determining the solubility of this compound.

Caption: Workflow for the equilibrium gravimetric solubility determination method.

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: Following the principle of "like dissolves like," polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes. This compound, with its two hydroxyl groups, has polar character, suggesting higher solubility in more polar organic solvents like alcohols.

-

Temperature: The solubility of most solid compounds, including this compound, increases with temperature. This principle is fundamental to the technique of recrystallization.

-

Stereochemistry: The different stereoisomers (meso, (1R,2R), and (1S,2S)) of this compound can have different physical properties, including melting points and crystal lattice energies. These differences can lead to variations in their solubility in the same solvent.

-

Hydrogen Bonding: The ability of this compound's hydroxyl groups to act as hydrogen bond donors and acceptors plays a significant role in its interaction with solvents. Solvents that can participate in hydrogen bonding (e.g., ethanol, methanol) are likely to be effective at dissolving this compound.

Conclusion

This technical guide has provided an overview of the solubility of this compound in common organic solvents, presenting available quantitative data and detailed experimental protocols for its determination. The provided workflow for the equilibrium gravimetric method offers a standardized approach for researchers to obtain reliable and reproducible solubility data. A thorough understanding of solubility is paramount for the effective use of this compound in scientific research and development.

References

Spectral Properties of Hydrobenzoin Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of hydrobenzoin isomers, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Understanding the distinct spectral characteristics of the meso, (R,R), and (S,S) isomers is crucial for their identification, characterization, and utilization in research and drug development.

Introduction to this compound Stereoisomers

This compound, or 1,2-diphenyl-1,2-ethanediol, is a diol containing two chiral centers. This structure gives rise to three stereoisomers: a pair of enantiomers, (1R,2R)-hydrobenzoin and (1S,2S)-hydrobenzoin (which together form a racemic mixture), and a meso diastereomer, (1R,2S)-hydrobenzoin.[1] The distinct spatial arrangement of the phenyl and hydroxyl groups in these isomers leads to unique spectral fingerprints, which can be effectively probed using NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural differences between the this compound isomers. The chemical environment of the protons and carbon atoms varies between the meso and racemic forms, resulting in distinguishable NMR spectra.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is particularly effective in distinguishing between the meso and racemic isomers of this compound.[1] The key differences are observed in the chemical shifts of the methine (CH-OH) and hydroxyl (OH) protons.

In meso-hydrobenzoin, a plane of symmetry renders the two methine protons and the two hydroxyl protons chemically equivalent.[1] This results in a single signal for the methine protons and a single signal for the hydroxyl protons. In the racemic mixture, the two methine protons and the two hydroxyl protons are also chemically equivalent due to rapid rotation around the central carbon-carbon bond, but their chemical shifts differ from those of the meso isomer.[1]

Table 1: ¹H NMR Spectral Data for this compound Isomers in CDCl₃ [1]

| Isomer | Methine Protons (CH-OH) | Hydroxyl Protons (OH) | Aromatic Protons (C₆H₅) |

| meso-Hydrobenzoin | ~4.98 ppm (singlet) | ~2.33 ppm (singlet) | ~7.25-7.45 ppm (multiplet) |

| Racemic this compound | ~4.86 ppm (singlet) | ~3.07 ppm (singlet) | ~7.25-7.40 ppm (multiplet) |

Note: The chemical shifts of hydroxyl protons can be variable and are sensitive to factors such as concentration, temperature, and solvent purity.[1]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Similar to ¹H NMR, the symmetry of the meso isomer results in fewer signals compared to what might be expected for a molecule with 14 carbon atoms. The chemical shifts of the methine carbons (C-OH) are particularly diagnostic.

Table 2: ¹³C NMR Spectral Data for this compound Isomers

| Isomer | Methine Carbons (C-OH) | Aromatic Carbons |

| meso-Hydrobenzoin | ~79.5 ppm | ~126-141 ppm |

| Racemic this compound | ~78.9 ppm | ~125-142 ppm |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols for NMR Spectroscopy

A general methodology for acquiring high-quality NMR spectra of this compound isomers is outlined below.[1]

Materials

-

meso-Hydrobenzoin

-

(±)-Hydrobenzoin (racemic mixture)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Volumetric flasks and pipettes

Instrumentation

-

300 MHz (or higher) Nuclear Magnetic Resonance Spectrometer

Sample Preparation

-

Prepare solutions of approximately 10-20 mg of each this compound isomer in 0.6-0.7 mL of CDCl₃ in separate, clean, and dry NMR tubes.[1]

-

Ensure the samples are fully dissolved.[1]

Instrument Setup

-

Tune and shim the NMR spectrometer according to standard operating procedures to achieve optimal resolution.[1]

-

For ¹H NMR, set the spectral width to encompass a range of at least 0-10 ppm.[1]

-

Use a standard single-pulse experiment.[1]

-

Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.[1]

Data Acquisition and Processing

-

Acquire the NMR spectrum for each sample.[1]

-

Apply a Fourier transform to the free induction decay (FID).[1]

-

Phase the resulting spectrum.[1]

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[1]

-

Integrate all signals.[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For all this compound isomers, the most prominent features in the IR spectrum are the absorptions corresponding to the hydroxyl (O-H) and carbon-hydrogen (C-H) stretching vibrations.[2]

The O-H stretching vibration typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹.[2] The broadening is a result of intermolecular hydrogen bonding. The C-H stretching vibrations from the aromatic rings are observed around 3000-3100 cm⁻¹.[2] While the IR spectra of the diastereomers are very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used for differentiation with careful comparison to reference spectra.

Table 3: Characteristic IR Absorption Bands for this compound Isomers

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (hydroxyl) | 3200-3600 | Strong, broad |

| C-H (aromatic) | 3000-3100 | Medium to weak |

| C-O (alcohol) | 1000-1260 | Strong |

| C=C (aromatic) | 1450-1600 | Medium, multiple bands |

Experimental Protocols for IR Spectroscopy

The following are common methods for preparing solid samples for IR analysis.

KBr Pellet Method[3]

-

Thoroughly grind 1-2 mg of the this compound isomer with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply high pressure (several tons) to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer for analysis.

Attenuated Total Reflectance (ATR) Method[4]

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. This method requires minimal sample preparation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound isomers.

Caption: Workflow for distinguishing this compound isomers via NMR and IR spectroscopy.

Conclusion

The stereoisomers of this compound can be effectively distinguished and characterized using NMR and IR spectroscopy. ¹H NMR provides clear differentiation based on the chemical shifts of the methine and hydroxyl protons. ¹³C NMR offers complementary information on the carbon skeleton. IR spectroscopy confirms the presence of key functional groups and can be used for identification by comparing the fingerprint region with that of known standards. The application of these techniques, guided by the detailed experimental protocols provided, is essential for researchers, scientists, and drug development professionals working with these important chiral molecules.

References

Hydrobenzoin: A Comprehensive Technical Overview for Researchers

An in-depth guide to the CAS numbers, molecular formulas, synthetic protocols, and biological interactions of hydrobenzoin stereoisomers, tailored for researchers, scientists, and professionals in drug development.

This technical document provides a detailed examination of this compound, a symmetrical diol with significant applications in stereochemistry and as a precursor in the synthesis of chiral ligands and pharmaceutical intermediates. This guide covers the essential physicochemical properties of its various stereoisomers, presents detailed experimental protocols for their synthesis, and explores their interaction with biological signaling pathways.

Physicochemical Data of this compound Isomers

This compound, with the systematic name 1,2-diphenyl-1,2-ethanediol, exists as three stereoisomers: a pair of enantiomers, (1R,2R)-(+)-hydrobenzoin and (1S,2S)-(-)-hydrobenzoin, and an achiral meso compound. The racemic mixture of the enantiomers is denoted as (±)-hydrobenzoin. All isomers share the same molecular formula, C₁₄H₁₄O₂.[1][2]

| Isomer Name | CAS Number | Molecular Formula |

| (1R,2R)-(+)-Hydrobenzoin | 52340-78-0 | C₁₄H₁₄O₂ |

| (1S,2S)-(-)-Hydrobenzoin | 2325-10-2 | C₁₄H₁₄O₂ |

| meso-Hydrobenzoin | 579-43-1 | C₁₄H₁₄O₂ |

| (±)-Hydrobenzoin (racemic) | 655-48-1 | C₁₄H₁₄O₂ |

| This compound (unspecified) | 492-70-6 | C₁₄H₁₄O₂ |

| This compound (unspecified) | 27134-24-3 | C₁₄H₁₄O₂ |

Experimental Protocols

The synthesis of specific this compound stereoisomers is crucial for their application in asymmetric synthesis and drug design. Below are detailed protocols for the preparation of enantiomerically pure and meso-hydrobenzoin.

Synthesis of (1R,2R)-(+)-Hydrobenzoin via Sharpless Asymmetric Dihydroxylation

This protocol outlines the highly enantioselective synthesis of (1R,2R)-(+)-hydrobenzoin from trans-stilbene using the Sharpless asymmetric dihydroxylation reaction.[3][4]

Materials:

-

trans-Stilbene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a 1:1 (v/v) mixture of tert-butanol and water and cool it to 0 °C.

-

With vigorous stirring, add AD-mix-β to the cooled solvent mixture.

-

Add trans-stilbene to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding solid sodium sulfite and stir for one hour.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization to yield pure (1R,2R)-(+)-hydrobenzoin.

Synthesis of meso-Hydrobenzoin via Sodium Borohydride Reduction of Benzil

This procedure details the diastereoselective reduction of benzil to meso-hydrobenzoin using sodium borohydride.[5][6]

Materials:

-

Benzil

-

95% Ethanol

-

Sodium borohydride

-

Water

Procedure:

-

In a suitable flask, add 2.5 mmol of benzil to 4 mL of 95% ethanol. Swirl the mixture for approximately one minute. Note that the benzil will not completely dissolve.

-

Add 2.5 mmol of sodium borohydride to the mixture. Use an additional 1 mL of 95% ethanol to wash any remaining powder from the flask walls into the solution.

-

Loosely cap the flask and swirl occasionally. The reaction is typically complete within 10 minutes after the addition of the borohydride.

-

To hydrolyze the intermediate borate ester, add 5 mL of water and gently heat the mixture to a boil.

-

If the resulting solution is not clear, it can be filtered through a cotton plug.

-

Add water until the solution becomes cloudy, or to a maximum of 10 mL, to induce crystallization.

-

Allow the solution to cool, followed by cooling in an ice-water bath for 20-30 minutes to maximize crystal formation.

-

Collect the crystalline product by filtration.

Signaling Pathway Interactions

While this compound itself is primarily utilized as a chiral auxiliary and synthetic building block, its derivatives have been investigated for their biological activity. Notably, chiral this compound esters of arecaidine have been synthesized and evaluated as antagonists for muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype.[7][8]

The antagonistic action of these this compound derivatives on the M1 muscarinic acetylcholine receptor disrupts the canonical Gq-coupled signaling cascade. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). Consequently, the downstream signaling events, including the release of intracellular calcium and the activation of protein kinase C (PKC), are attenuated.

Caption: Antagonistic action of this compound esters on the M1 mAChR signaling pathway.

Caption: Experimental workflow for the synthesis of (1R,2R)-(+)-hydrobenzoin.

References

- 1. This compound [drugfuture.com]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Borohydride reduction of a ketone [cs.gordon.edu]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Biological, and Computational Evaluation of Antagonistic, Chiral this compound Esters of Arecaidine Targeting mAChR M1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Hydrobenzoin and Its Esters: A Technical Guide for Drug Discovery Professionals

Abstract

Hydrobenzoin, a simple yet structurally elegant diol, and its ester derivatives are emerging as a compelling scaffold in medicinal chemistry. Possessing inherent chirality and modifiable hydroxyl groups, this class of compounds offers a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of this compound and its esters, with a particular focus on their antagonist activity at muscarinic acetylcholine receptors. Drawing parallels with the structurally related and extensively studied stilbenoids, we explore potential anticancer, anti-inflammatory, and estrogenic activities. This document is intended to serve as a resource for researchers and drug development professionals, providing not only a summary of current knowledge but also detailed experimental protocols and a perspective on the signaling pathways that may be modulated by these compounds.

Introduction

This compound, or 1,2-diphenyl-1,2-ethanediol, is a C2-symmetric molecule that exists as three stereoisomers: (R,R)-hydrobenzoin, (S,S)-hydrobenzoin, and the achiral meso-hydrobenzoin. The presence of two hydroxyl groups provides convenient handles for esterification, allowing for the synthesis of a diverse library of derivatives with tailored physicochemical properties.[1] This structural feature, combined with the rigid phenyl backbone, makes this compound an attractive starting point for the design of biologically active molecules.

While the biological activities of this compound itself are not extensively documented, its ester derivatives have shown significant promise in modulating specific biological targets. Furthermore, the structural similarity of the this compound core to stilbene derivatives, a well-known class of bioactive compounds including resveratrol, suggests a broader potential for biological activity that warrants further investigation.[2]

This guide will delve into the reported biological activities of this compound esters, present quantitative data where available, provide detailed experimental methodologies for key assays, and visualize the potential signaling pathways involved.

Biological Activities of this compound Esters

The primary and most well-characterized biological activity of this compound esters to date is their role as antagonists of muscarinic acetylcholine receptors (mAChRs). However, based on the activities of structurally similar stilbenoids, a wider range of biological effects, including anticancer, anti-inflammatory, and estrogenic activities, can be postulated and are worthy of exploration.

Muscarinic Acetylcholine Receptor Antagonism

Muscarinic acetylcholine receptors are G protein-coupled receptors that play crucial roles in the central and peripheral nervous systems.[3] The development of subtype-selective mAChR ligands has been a significant challenge in drug discovery. Recent research has demonstrated that chiral this compound esters of arecaidine are potent and selective antagonists for the M1 mAChR subtype.[4][5]

Quantitative Data:

The binding affinities (Ki values) of stereoisomeric this compound esters of arecaidine for the human M1 mAChR have been determined through competitive radioligand binding assays.[4][5] The data clearly indicates a strong influence of stereochemistry on the binding affinity.

| Compound | Stereoisomer | Ki (nM) for M1 mAChR |

| Arecaidine this compound Ester | (R,R) | 99 ± 19 |

| Arecaidine this compound Ester | (S,S) | 800 ± 200 |

| Arecaidine this compound Ester | racemic (R,S) | 380 ± 90 |

| Table 1: Binding affinities of arecaidine this compound esters for the M1 muscarinic acetylcholine receptor. Data sourced from[4][5]. |

These findings highlight the (R,R)-isomer as a particularly promising lead structure for the development of selective M1 antagonists.[4][5]

Potential Anticancer Activity

While direct evidence for the anticancer activity of this compound esters is limited, the extensive research on stilbene derivatives, such as resveratrol, provides a strong rationale for investigating this potential. Stilbenoids have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[2] These effects are often mediated by the modulation of key signaling pathways.

Potential Anti-inflammatory Activity

Stilbenoids are well-documented for their anti-inflammatory properties.[6] They can suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. This activity is often linked to the modulation of signaling pathways such as NF-κB and MAPK. Given the structural similarities, this compound esters represent a promising class of compounds to explore for novel anti-inflammatory agents.

Potential Estrogenic and Anti-estrogenic Activity